molecular formula C25H21N3O3S B2405168 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428378-95-3

2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No.: B2405168
CAS No.: 1428378-95-3
M. Wt: 443.52
InChI Key: IPBSACZEOYIMTA-UHFFFAOYSA-N
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Description

2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzo[e][1,2,3]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, oxazole, and thiadiazine precursors. The synthesis may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole ring to the benzene derivative: This step may involve nucleophilic substitution or coupling reactions.

    Formation of the thiadiazine ring: This can be done through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

    Modulating receptor activity: By binding to receptors, it can either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine
  • 4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Uniqueness

2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of oxazole and thiadiazine rings, along with the phenyl and methyl substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-17-10-6-7-13-20(17)25-26-22(18(2)31-25)16-28-27-24(19-11-4-3-5-12-19)21-14-8-9-15-23(21)32(28,29)30/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBSACZEOYIMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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